REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[C:4]([CH3:12])[CH:3]=1.[CH2:13](C(CC)(CC)C([O-])([O-])[O-])[CH3:14]>C1(C)C(C)=CC=CC=1>[CH3:13][C:14]1[O:8][C:7]2[CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]([CH3:12])=[CH:3][C:2]=2[N:1]=1
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Name
|
|
Quantity
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3.3 g
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Type
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reactant
|
Smiles
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NC1=CC(=C(C=C1O)[N+](=O)[O-])C
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Name
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triethylorthoacetate
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Quantity
|
6.4 g
|
Type
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reactant
|
Smiles
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C(C)C(C([O-])([O-])[O-])(CC)CC
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Name
|
|
Quantity
|
35 mL
|
Type
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solvent
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Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for one hour
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Duration
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1 h
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Type
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FILTRATION
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Details
|
filtered through a pad of decolorizing carbon
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was triturated with ligroin and 2.7 g (71 percent) of white solid
|
Type
|
CUSTOM
|
Details
|
was collected
|
Name
|
|
Type
|
|
Smiles
|
CC=1OC2=C(N1)C=C(C(=C2)[N+](=O)[O-])C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |